molecular formula C17H16N4O5 B2933904 N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide CAS No. 1001956-46-2

N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B2933904
CAS No.: 1001956-46-2
M. Wt: 356.338
InChI Key: RFWVEGHRCBMNFM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide is a synthetic compound featuring a nitro-substituted isoindole-1,3-dione core linked to a cyanocyclohexyl group via an acetamide bridge. This structure combines electron-withdrawing (nitro) and electron-donating (cyanocyclohexyl) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c18-10-17(7-2-1-3-8-17)19-13(22)9-20-15(23)11-5-4-6-12(21(25)26)14(11)16(20)24/h4-6H,1-3,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWVEGHRCBMNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and the implications of its activity in pharmacology.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₃H₁₅N₃O₄
  • Molecular Weight : 273.28 g/mol
  • IUPAC Name : this compound

This structure features a nitro group, which is known for its significant role in biological activity. The presence of the dioxoisoindole moiety contributes to the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit a broad spectrum of antimicrobial activity. The nitro group can trigger redox reactions within cells, leading to microbial toxicity and cell death. This mechanism has been observed in various pathogens including H. pylori and M. tuberculosis, making nitro-containing compounds promising candidates for antibiotic development .

Antineoplastic Effects

Nitro compounds have been studied for their antineoplastic (anti-cancer) properties. The ability of these compounds to induce apoptosis in cancer cells may be linked to their capacity to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The proposed mechanisms for the biological activity of this compound include:

  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
  • Protein Interactions : The compound's structure may enhance its binding affinity to certain proteins, affecting their function and leading to altered cellular responses.

Case Studies

Several studies have investigated similar nitro-containing compounds:

  • Study on Antimicrobial Activity :
    • A series of nitro derivatives were tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar structure exhibited significant antibacterial activity, supporting the potential efficacy of this compound in treating infections .
  • Anticancer Research :
    • A study focused on the effects of various nitro compounds on human cancer cell lines demonstrated that these compounds could inhibit cell proliferation and induce apoptosis through ROS generation .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntineoplasticInduces apoptosis in cancer cells
MechanismInvolves redox reactions and protein interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the N-substituted isoindole-1,3-dione acetamide family. Key structural variations among analogs include:

Compound Substituents Molecular Weight Key Features
Target Compound 1-cyanocyclohexyl, 4-nitro-isoindole-dione ~371.3 g/mol* Nitro group enhances electrophilicity; cyanocyclohexyl may improve lipophilicity
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide (1b ) Thiophene-2-carboxamide ~284.3 g/mol Thiophene moiety introduces π-conjugation; potential for redox activity
N-(1,3-dioxohexahydro-1H-isoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide (2 ) Hexahydro-isoindole-dione, 2-methyl-4-oxoquinazolin ~380.4 g/mol Quinazolinyl group may enhance binding to enzymes like COX-2 or MAO-B
2-(1,3-dioxoisoindol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide 5-methoxyindole-ethyl chain ~377.4 g/mol Indole moiety suggests potential CNS activity; methoxy improves solubility
N-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide Phenoxy-substituted isoindole-dione, phenylacetamide ~372.4 g/mol Phenoxy group increases steric bulk; may affect membrane permeability

*Calculated based on formula C₁₇H₁₆N₄O₄.

Key Observations :

  • The cyanocyclohexyl group introduces steric hindrance and lipophilicity, which could influence pharmacokinetic properties compared to smaller substituents (e.g., ethyl in ).
Enzyme Inhibition
  • Compound 1a (N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide):
    • Binding affinities: MAO-B (-9.2 kcal/mol), COX-2 (-8.7 kcal/mol), NF-κB (-8.3 kcal/mol) .
    • The quinazolinyl group likely contributes to MAO-B inhibition, a target for neurodegenerative diseases.
  • Compound 1b : Lower affinity for MAO-B (-7.5 kcal/mol) but higher selectivity for COX-2 (-9.0 kcal/mol) due to thiophene’s planar structure .
Antioxidant Activity
  • Benzotriazole-acetamide analogs (e.g., compounds 72–74 in ): IC₅₀ values of 12–18 μM in Griess assay, attributed to free radical scavenging via the acetamide linkage .
  • The nitro group in the target compound may act as an electron sink, enhancing antioxidant capacity compared to non-nitro analogs.

Physicochemical Properties

Property Target Compound N-ethyl analog () 5-Methoxyindole analog ()
Molecular Weight ~371.3 g/mol 232.2 g/mol 377.4 g/mol
LogP (Predicted) ~2.5 (high lipophilicity) ~1.8 ~2.1
Water Solubility Low Moderate Low

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